molecular formula C3H3ClN2O B12968785 5-Chlorooxazol-2-amine

5-Chlorooxazol-2-amine

Cat. No.: B12968785
M. Wt: 118.52 g/mol
InChI Key: LZBKXVXEOBNEOA-UHFFFAOYSA-N
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Description

5-Chlorooxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a chlorine atom at the 5-position of the oxazole ring makes this compound a unique and valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorooxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-chlorobenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free catalysts and green chemistry principles is becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chlorooxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups replacing the chlorine atom .

Scientific Research Applications

5-Chlorooxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorooxazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzoxazole: Similar in structure but with a benzene ring fused to the oxazole ring.

    5-Chloro-2-methyl-oxazole: Similar but with a methyl group at the 2-position instead of an amine group.

    5-Chloro-2-phenyl-oxazole: Similar but with a phenyl group at the 2-position

Uniqueness

5-Chlorooxazol-2-amine is unique due to the presence of both an amine group and a chlorine atom on the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C3H3ClN2O

Molecular Weight

118.52 g/mol

IUPAC Name

5-chloro-1,3-oxazol-2-amine

InChI

InChI=1S/C3H3ClN2O/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)

InChI Key

LZBKXVXEOBNEOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)N)Cl

Origin of Product

United States

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